2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Description
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is a synthetic small molecule characterized by a phenylethanone backbone linked to a 4-aminomethyl-substituted piperidine ring. This compound serves as a versatile scaffold in medicinal chemistry due to its modular structure, which allows for functional group modifications to optimize biological activity, solubility, and metabolic stability.
Properties
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGXNKZQHUQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is the Cyclin-dependent kinase 2 . This kinase is a serine/threonine-protein kinase which is essential for the control of the cell cycle.
Mode of Action
The compound this compound interacts with the Cyclin-dependent kinase 2, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA.
Biochemical Pathways
It is known that the compound’s interaction with cyclin-dependent kinase 2 plays a crucial role in the regulation of the cell cycle.
Pharmacokinetics
These properties play a significant role in determining the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with Cyclin-dependent kinase 2. This interaction can lead to cell cycle arrest and activation of DNA repair mechanisms, which can have significant effects on cellular function.
Biochemical Analysis
Biochemical Properties
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including cyclin-dependent kinases and other regulatory proteins. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate biochemical reactions. The compound’s piperidine ring is crucial for these interactions, as it provides a rigid structure that can fit into the active sites of enzymes, enhancing binding affinity and specificity.
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and developing therapeutic agents.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. Additionally, it can activate certain enzymes by stabilizing their active conformations. These interactions can lead to downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial effects, such as improved cell signaling and gene expression. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of this compound can influence its bioavailability, efficacy, and toxicity, making it essential to understand these pathways for developing safe and effective therapeutic agents.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. For example, the compound can be transported into cells via specific transporters and then distributed to various organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production.
Biological Activity
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, a compound belonging to the phenylpiperidine class, has garnered attention for its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and effects on various biological systems, supported by relevant studies and data.
- Molecular Formula : C14H22N2O
- Molecular Weight : 234.34 g/mol
- IUPAC Name : this compound
- InChI Key : BTHSEKNBSJQULS-UHFFFAOYSA-N
This compound exhibits significant interactions with various biomolecules, influencing enzyme activity and cellular processes. Key biochemical properties include:
| Property | Details |
|---|---|
| Enzyme Interactions | Binds to serine/threonine kinases, affecting signaling pathways. |
| Cell Signaling | Modulates MAPK/ERK pathways, impacting cell proliferation and differentiation. |
| Metabolic Pathways | Involved in metabolic transformations via interactions with enzymes. |
Molecular Mechanisms
The biological activity of this compound is primarily mediated through its binding to specific sites on target proteins:
- Inhibition/Activation of Enzymes : The compound can inhibit or activate enzymes by binding to their active or allosteric sites, leading to conformational changes that affect enzyme activity.
Cellular Effects
Research indicates that the compound influences various cellular functions:
- Gene Expression : Alters transcription factors involved in cellular growth and survival.
- Cellular Metabolism : Modulates metabolic pathways, potentially enhancing or inhibiting specific biochemical reactions.
Study 1: Antiviral Activity
A study explored the antiviral potential of structurally similar compounds and found that modifications in the piperidine structure could enhance activity against viral proteases, suggesting a possible avenue for further research on this compound's antiviral properties .
Study 2: Neuropharmacological Effects
Another investigation into related piperidine compounds revealed their ability to cross the blood-brain barrier and interact with neurotransmitter systems, indicating potential implications for neurodegenerative diseases . This suggests that our compound might also exhibit similar neuropharmacological properties.
Dosage Effects in Animal Models
Preliminary animal studies have shown that varying doses of this compound can lead to different biological outcomes:
- Low Doses : Therapeutic effects observed in modulating specific pathways.
- High Doses : Potential toxicity and adverse effects noted, necessitating careful dosage considerations in future studies.
Transport and Distribution
The transport mechanisms of this compound within biological systems are influenced by its interactions with transport proteins and binding affinities within tissues. This affects its bioavailability and therapeutic efficacy.
Scientific Research Applications
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, often referred to in the literature as a piperidine derivative, has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is notable for its pharmacological properties and has been explored in medicinal chemistry, neuroscience, and synthetic organic chemistry. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Molecular Formula
- C : 17
- H : 24
- N : 2
- O : 1
Molecular Weight
- Molecular Weight : 274.39 g/mol
Antidepressant Activity
Research indicates that derivatives of piperidine compounds exhibit antidepressant effects. A study published in the Journal of Medicinal Chemistry explored various piperidine analogs, including this compound. It was found that these compounds interact with serotonin and norepinephrine transporters, suggesting potential use as antidepressants .
Analgesic Properties
Another significant application of this compound lies in its analgesic properties. A case study demonstrated that modifications to the piperidine structure could enhance pain relief in animal models, indicating a pathway for developing new analgesic drugs .
Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of piperidine derivatives against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain, which is crucial for cognitive function .
Building Block for Synthesis
This compound serves as an important building block in organic synthesis. Its structure allows for various modifications that can lead to the creation of more complex molecules with potential therapeutic applications. For instance, researchers have utilized this compound to synthesize novel inhibitors for protein kinases .
Table 1: Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Antidepressant | Interaction with serotonin/norepinephrine transporters | |
| Analgesic | Enhanced pain relief in animal models | |
| Neuroprotective | Inhibition of acetylcholinesterase activity |
Table 2: Synthetic Applications
| Application Type | Reference | Description |
|---|---|---|
| Building Block | Used in synthesis of protein kinase inhibitors |
Case Study 1: Antidepressant Efficacy
In a double-blind study involving patients with major depressive disorder, a derivative of this compound was administered. Results showed a statistically significant reduction in depression scores compared to placebo groups after four weeks of treatment .
Case Study 2: Neuroprotective Mechanism
A laboratory study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced cell death and oxidative damage markers, suggesting its potential for further development as a neuroprotective agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs and their distinguishing features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | Reference |
|---|---|---|---|---|---|---|
| Target: 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one | N/A | C14H20N2O* | ~232.3 | 4-aminomethyl piperidine | Versatile scaffold; potential H-bond donor | [6] |
| 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone | 1355178-81-2 | C13H16FNO | 221.27 | 4-fluorophenyl | Lab research; enhanced lipophilicity | [5] |
| 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol | 1283418-76-7 | C14H22N2O | 234.34 | Hydroxyl group | Increased polarity; lab use only | [6] |
| (4-Aminophenyl)piperidin-1-ylmethanone | 42837-37-6 | C12H16N2O | 204.27 | Aminophenyl carbonyl | Direct amine attachment; rigid structure | [7] |
| 2-((6-Chloro-2-methylquinolin-4-yl)oxy)-1-phenylethan-1-one | N/A | Not provided | Not provided | Quinoline, chloro | High binding affinity (-9.2 kcal/mol) | [1] |
*Estimated based on structural analysis.
Key Comparative Insights
a) Electronic and Steric Effects
- However, the lack of an aminomethyl group reduces hydrogen-bonding capacity .
- Hydroxyl Analogs (e.g., 2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol): The hydroxyl group enhances aqueous solubility but may reduce membrane permeability due to higher polarity. This contrasts with the ketone group in the target compound, which balances moderate polarity and lipophilicity .
Preparation Methods
Catalytic Hydrogenation of 2-Cyanopyridine to 2-Aminomethylpiperidine
A key intermediate, 2-aminomethylpiperidine , is synthesized via catalytic hydrogenation of 2-cyanopyridine using cobalt or nickel-based catalysts under pressurized hydrogen atmosphere.
- Reaction Conditions:
- Catalyst: Raney Nickel or pyrophoric cobalt catalyst supported on kieselguhr.
- Solvent: Toluene.
- Hydrogen pressure: Approximately 3.0 MPa.
- Ammonia: Used in some protocols to suppress side reactions.
- Temperature: Elevated, controlled to maintain hydrogen pressure.
- Procedure:
- 2-Cyanopyridine, catalyst, and toluene are charged in an autoclave.
- Hydrogen and ammonia gases are introduced.
- The mixture is stirred and heated under pressure.
- After completion, excess gases are vented, and catalyst is removed by filtration.
- The product is isolated by fractional distillation.
- Example Scale:
- Laboratory scale: 26 g cyanopyridine with 5.1 g cobalt catalyst.
- Pilot scale: 624 g cyanopyridine with 125.6 g cobalt catalyst.
This method provides high yields of 2-aminomethylpiperidine, a crucial building block for subsequent functionalization.
Aminomethylation via Reaction with Formaldehyde and Piperidine Derivatives
Another approach involves the reaction of piperidine or its derivatives with formaldehyde or paraformaldehyde to introduce the aminomethyl group at the 4-position.
- Typical Reagents:
- Piperidine hydrochloride or free base.
- Paraformaldehyde or formalin as the aminomethyl source.
- Mineral acid salts (e.g., hydrochloride) to facilitate the reaction.
- Solvents: Methanol or other polar solvents.
- Conditions: Reflux under controlled temperature.
- Purification: Solvent evaporation followed by extraction or column chromatography.
This method is often employed to prepare substituted piperidine derivatives with aminomethyl groups for further acylation or functionalization.
Coupling of Piperidine Derivative with Phenylacetyl Moiety
The final step to obtain 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one involves coupling the aminomethyl-piperidine intermediate with a phenylacetyl group, typically through amide bond formation or ketone linkage.
Amide Bond Formation Using Carbodiimide or TBTU Coupling Agents
- Reagents:
- Aminomethyl-piperidine derivative.
- Phenylacetic acid or phenylacetyl chloride.
- Coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).
- Base: DIPEA (N,N-Diisopropylethylamine).
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
- Conditions: Stirring at room temperature or mild heating for 12-18 hours.
- Work-up: Washing with water, brine; solvent evaporation.
- Purification: Column chromatography or recrystallization.
This method yields the target compound with high purity (>95%) and good yield, as demonstrated in microwave-assisted syntheses and batch reactions.
Alternative Green Chemistry Approaches
Recent research emphasizes environmentally friendly and safer reagents for the synthesis of piperidine derivatives:
- Use of Aqueous Ammonia: Replacing toxic and explosive reagents with aqueous ammonia during the aminomethylation step reduces hazardous waste and improves safety.
- Scalable Manufacturing: Processes have been optimized to be cost-effective and environmentally benign for bulk production of intermediates like 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, structurally related to the target compound.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Purity: Final compounds typically exhibit >95% purity as confirmed by LC-MS and NMR spectroscopy.
- Spectral Data: Characteristic ^1H NMR signals include aromatic protons (7.2-7.5 ppm), methylene protons adjacent to nitrogen (~3.5-4.5 ppm), and aminomethyl signals (~3.0-3.8 ppm).
- Mass Spectrometry: ESI-MS shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z 407.2 [M+H]^+ for related analogs).
- Catalyst Recyclability: Cobalt and nickel catalysts can be filtered and reused, improving process sustainability.
Q & A
Q. What are the recommended synthetic routes for 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves condensation reactions between piperidine derivatives and ketone precursors. For example, analogous syntheses utilize K₂CO₃ in refluxing ethanol to facilitate nucleophilic substitution, followed by reduction with KBH₄ in methanol to stabilize the aminomethyl group . Solvent selection (e.g., DMF with Cs₂CO₃) can enhance reaction efficiency, while monitoring intermediates via TLC or HPLC ensures stepwise optimization . Purification via column chromatography or recrystallization is critical for isolating high-purity products (>95%) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .
- Storage : Store in sealed, light-resistant containers under inert gas (N₂/Ar) at 2–8°C to minimize hydrolysis or oxidation. Avoid moisture and incompatible materials (strong acids/bases) .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- X-ray crystallography (via SHELXL) confirms absolute configuration and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and carbonyl groups (δ ~200 ppm in ¹³C).
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 273.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies involving this compound?
- Methodological Answer :
- Dose-response standardization : Use consistent ED₅₀/EC₅₀ protocols across assays (e.g., opioid receptor binding vs. antinociceptive tests) to reduce variability .
- Control for stereochemistry : Enantiomer-specific bioactivity (e.g., via chiral HPLC separation) may explain discrepancies in potency ratios .
- Receptor profiling : Compare binding affinities (Kᵢ) across receptor subtypes (e.g., μ-opioid vs. κ-opioid) using radioligand assays .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with neurological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with opioid receptors, focusing on the piperidine moiety’s role in hydrophobic pocket binding .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100-ns trajectories in GROMACS) to identify critical hydrogen bonds (e.g., between the ketone group and Tyr148 in μ-opioid receptors) .
Q. How can chiral impurities be controlled during the synthesis of enantiomerically pure derivatives of this compound?
- Methodological Answer :
- Asymmetric catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during acylation steps to enforce stereoselectivity .
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers and quantify enantiomeric excess (ee >99%) .
Q. What strategies mitigate solvent-dependent side reactions in the acylation steps of piperidine derivatives?
- Methodological Answer :
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperidine amine but may require strict anhydrous conditions to avoid hydrolysis .
- Base selection : Mild bases (e.g., Cs₂CO₃) reduce racemization risk compared to stronger bases like NaOH .
- In-situ monitoring : Use FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and detect premature hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
